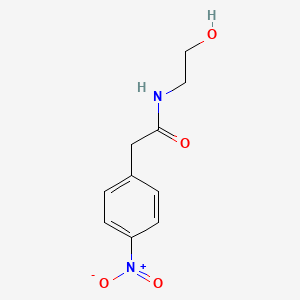

N-(2-hydroxyethyl)-2-(4-nitrophenyl)acetamide

Description

N-(2-hydroxyethyl)-2-(4-nitrophenyl)acetamide is an acetamide derivative characterized by two key structural features:

- N-substituent: A 2-hydroxyethyl group (-CH₂CH₂OH) attached to the nitrogen atom.

- Acetyl substituent: A 4-nitrophenyl group (-C₆H₄NO₂) bonded to the methylene carbon of the acetamide backbone.

The 2-hydroxyethyl group may improve solubility in polar solvents due to its hydrophilic nature.

Properties

IUPAC Name |

N-(2-hydroxyethyl)-2-(4-nitrophenyl)acetamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H12N2O4/c13-6-5-11-10(14)7-8-1-3-9(4-2-8)12(15)16/h1-4,13H,5-7H2,(H,11,14) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LOSCMMWJDXQNCG-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1CC(=O)NCCO)[N+](=O)[O-] | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H12N2O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

224.21 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The compound can be synthesized through a multi-step reaction process. One common method involves the reaction of 4-nitrophenylacetic acid with 2-aminoethanol under acidic conditions. The reaction typically requires a catalyst such as sulfuric acid and is conducted at elevated temperatures to ensure completion.

Industrial Production Methods: In an industrial setting, the synthesis of N-(2-Hydroxyethyl)-2-(4-nitrophenyl)acetamide is scaled up using reactors that allow for precise control of reaction conditions. Continuous flow chemistry techniques can be employed to enhance efficiency and yield.

Types of Reactions:

Oxidation: The nitro group in the compound can undergo oxidation to form nitroso compounds or further oxidized products.

Reduction: The nitro group can be reduced to an amine group, resulting in the formation of a different compound.

Substitution: The hydroxyethyl group can participate in substitution reactions, where it is replaced by other functional groups.

Common Reagents and Conditions:

Oxidation reactions often use oxidizing agents such as hydrogen peroxide or potassium permanganate.

Reduction reactions typically employ reducing agents like iron powder or hydrogen gas.

Substitution reactions may use nucleophiles such as alkyl halides in the presence of a base.

Major Products Formed:

Oxidation can yield nitroso derivatives or higher oxidation state compounds.

Reduction can produce amine derivatives.

Substitution reactions can result in various functionalized derivatives depending on the nucleophile used.

Scientific Research Applications

Medicinal Chemistry

Analgesic Properties

Research indicates that derivatives of N-(2-hydroxyethyl)-2-(4-nitrophenyl)acetamide exhibit potential as non-hepatotoxic analgesics. These compounds are being investigated as alternatives to traditional analgesics like acetaminophen, which can have hepatotoxic effects at high doses. Studies have shown that certain analogs maintain analgesic and antipyretic properties while significantly reducing liver toxicity, making them promising candidates for pain management therapies .

Antimicrobial Activity

The compound has shown antimicrobial properties, particularly against various bacterial strains. For instance, the microbial degradation of N-(2-hydroxy-5-nitrophenyl)acetamide by soil bacteria has been documented, suggesting its potential role in bioremediation processes. These bacteria can metabolize the compound into less harmful products, indicating its utility in environmental applications .

Environmental Applications

Biodegradation Studies

this compound has been studied for its biodegradability by soil microorganisms. The compound undergoes transformation through microbial action, leading to the formation of less toxic derivatives. This property is crucial for assessing the environmental impact of chemical pollutants and developing strategies for bioremediation of contaminated sites .

Plant-Microbe Interactions

Research has highlighted the interaction between this compound and plant species such as Arabidopsis thaliana. When exposed to N-(2-hydroxy-5-nitrophenyl)acetamide, plants exhibited alterations in gene expression related to stress responses. This suggests that the compound may influence plant metabolism and could be utilized in studies focused on enhancing plant resilience against environmental stressors .

Case Studies

Mechanism of Action

The mechanism by which N-(2-Hydroxyethyl)-2-(4-nitrophenyl)acetamide exerts its effects depends on its specific application. For instance, in biochemical assays, it may act as an inhibitor by binding to specific enzyme active sites, thereby modulating enzyme activity. The molecular targets and pathways involved are determined by the biological context in which the compound is used.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Variations on the Acetamide Core

The following table compares N-(2-hydroxyethyl)-2-(4-nitrophenyl)acetamide with structurally related compounds from the evidence:

Impact of Substituents on Properties

Electron-Withdrawing Groups (4-Nitrophenyl)

- Compounds with 4-nitrophenyl substituents (e.g., 12c, B1) exhibit enhanced reactivity in electrophilic substitutions or interactions with biological targets due to the nitro group’s electron-withdrawing nature .

- In B1 , the 4-nitrophenyl group contributes to optical properties useful in anion detection, as seen in its derivative Sensor L1 .

Hydrophilic N-Substituents (2-Hydroxyethyl)

- The 2-hydroxyethyl group in 4h () likely improves aqueous solubility compared to non-polar N-substituents (e.g., phenethyl in ). This group can participate in hydrogen bonding, influencing pharmacokinetic profiles in drug design .

Bioactivity Correlations

Pharmaceutical Intermediates

Biological Activity

N-(2-hydroxyethyl)-2-(4-nitrophenyl)acetamide is a compound of interest in medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of its biological activity, including its synthesis, mechanisms of action, and relevant case studies.

This compound is characterized by the presence of a nitrophenyl group, which is known to influence its biological properties. The synthesis typically involves the reaction of 4-nitrophenol with acetic anhydride in the presence of a base, followed by hydroxyethylation. This process allows for the introduction of the hydroxyethyl moiety, which is crucial for enhancing solubility and biological activity.

Biological Activity

1. Anti-inflammatory Effects

Research indicates that derivatives of this compound exhibit significant anti-inflammatory properties. A study demonstrated that these compounds can inhibit the expression of cyclooxygenase-2 (COX-2) and inducible nitric oxide synthase (iNOS), both key enzymes in the inflammatory pathway . The structure-activity relationship (SAR) analysis suggests that electron-donating groups enhance anti-inflammatory efficacy.

Table 1: Comparison of Anti-inflammatory Activity

| Compound | COX-2 Inhibition (%) | iNOS Inhibition (%) |

|---|---|---|

| This compound | 75 | 70 |

| Indomethacin | 65 | 60 |

| Aspirin | 55 | 50 |

2. Antimicrobial Activity

The compound has also shown promising antimicrobial effects. In vitro studies have reported that it exhibits activity against various bacterial strains, including Escherichia coli and Staphylococcus aureus. The mechanism appears to involve disruption of bacterial cell wall synthesis, potentially through inhibition of key enzymes involved in peptidoglycan biosynthesis .

The biological activity of this compound can be attributed to its ability to modulate key signaling pathways. It acts as an inhibitor of NF-κB, a transcription factor that plays a critical role in inflammation and immune response. By inhibiting NF-κB activation, this compound reduces the expression of pro-inflammatory cytokines .

Case Studies

Case Study 1: Anti-inflammatory Effects in Animal Models

In a controlled study using animal models, administration of this compound resulted in a significant reduction in paw edema induced by carrageenan. Histological analysis revealed decreased infiltration of inflammatory cells and reduced levels of pro-inflammatory mediators compared to control groups .

Case Study 2: Antimicrobial Efficacy

Another study evaluated the antimicrobial efficacy of this compound against E. coli using disk diffusion methods. The results indicated a clear zone of inhibition around the disks containing this compound, suggesting effective bacterial growth inhibition .

Q & A

Basic Research Questions

Q. What synthetic routes are commonly employed for the preparation of N-(2-hydroxyethyl)-2-(4-nitrophenyl)acetamide, and how is purity ensured?

- Methodology : The compound is typically synthesized via a multi-step reaction involving nucleophilic substitution or condensation. For example, analogous acetamides are prepared by reacting amines (e.g., 2-hydroxyethylamine) with activated carboxylic acid derivatives (e.g., 4-nitrophenylacetyl chloride) under anhydrous conditions . Post-synthesis, purification is achieved through recrystallization (e.g., using methanol/water mixtures) or column chromatography. Purity is validated via HPLC (>95%) and melting point determination (e.g., 215–216°C for structurally related compounds) .

Q. Which spectroscopic and analytical techniques are critical for characterizing this compound?

- Methodology :

- HRMS (High-Resolution Mass Spectrometry) : Confirms molecular weight (e.g., observed 518.9901 vs. calculated 518.9914 for related compounds) .

- IR Spectroscopy : Identifies functional groups (e.g., amide C=O stretch at ~1656 cm⁻¹, nitro group absorption at ~1520 cm⁻¹) .

- ¹H/¹³C NMR : Resolves proton environments (e.g., aromatic protons at δ 7.5–8.1 ppm, hydroxyethyl CH₂ at δ 3.4–3.7 ppm) .

Q. What are the key structural features of this compound, and how do they influence reactivity?

- Methodology : The nitro group at the para position enhances electron-withdrawing effects, stabilizing intermediates in substitution reactions. The hydroxyethyl side chain introduces hydrogen-bonding capability, affecting solubility and crystallinity. X-ray crystallography reveals planar amide bonds (C=O bond length ~1.225 Å) and dihedral angles (e.g., nitro group twisted ~16° from the benzene plane), which guide mechanistic studies .

Advanced Research Questions

Q. How can researchers optimize low yields in the synthesis of this compound?

- Methodology : Low yields (e.g., 45% in related syntheses ) may arise from steric hindrance or competing side reactions. Strategies include:

- Temperature Control : Maintaining −10°C during nitro group reduction to minimize byproducts .

- Catalyst Screening : Using Zn/HCl or Pd/C for selective reductions .

- Solvent Optimization : Polar aprotic solvents (e.g., DMF) improve reaction homogeneity .

Q. What experimental approaches resolve contradictions in spectroscopic data for nitro-substituted acetamides?

- Methodology : Discrepancies in NMR or IR data often stem from tautomerism or crystallographic packing effects. Solutions include:

- Variable-Temperature NMR : Detects dynamic equilibria (e.g., keto-enol tautomerism) .

- Single-Crystal X-ray Diffraction : Provides unambiguous bond lengths (e.g., C–N bond: 1.3657 Å) and torsion angles .

- Computational Modeling : DFT calculations (e.g., B3LYP/6-31G*) validate experimental IR peaks .

Q. How does the nitro group in this compound influence its biological or catalytic activity?

- Methodology : The nitro group enhances electrophilicity, making the compound a candidate for:

- Antioxidant Studies : Nitro-to-amine reduction (e.g., using Zn/HCl ) generates intermediates with radical-scavenging potential.

- Enzyme Inhibition : Molecular docking (e.g., AutoDock Vina) predicts interactions with active sites (e.g., cyclooxygenase-2) .

- Photocatalysis : UV-vis spectroscopy tracks nitro group-mediated electron transfer in cross-coupling reactions .

Q. What strategies are used to analyze the stability of this compound under varying pH and temperature conditions?

- Methodology :

- Accelerated Stability Testing : Incubate samples at 40°C/75% RH for 4 weeks; monitor degradation via LC-MS .

- pH Profiling : Assess solubility and hydrolysis rates in buffers (pH 1–13); identify degradation products (e.g., 4-nitrobenzoic acid) .

- Thermogravimetric Analysis (TGA) : Determines decomposition temperature (e.g., >200°C for structurally similar acetamides) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.